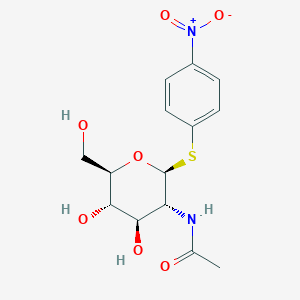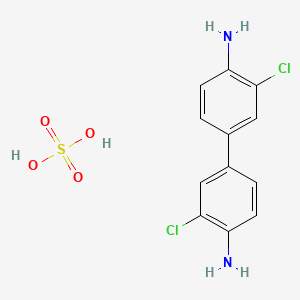
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is a complex organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features a unique structure with a nitroso group and a cycloheptatrienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide typically involves the reaction of isonicotinic acid hydrazide with a suitable nitroso compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. For instance, the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can yield similar hydrazide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazides.
Applications De Recherche Scientifique
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of enzymes like peroxidase.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of enzymes like cytochrome P450 by forming hepatotoxins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A well-known derivative of isonicotinic acid used as an antibiotic for tuberculosis.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as a monoamine oxidase inhibitor.
Uniqueness
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is unique due to its specific structure, which includes a nitroso group and a cycloheptatrienone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
736-26-5 |
|---|---|
Formule moléculaire |
C13H10N4O3 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
N'-(4-nitroso-7-oxocyclohepta-1,3,5-trien-1-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H10N4O3/c18-12-4-2-10(17-20)1-3-11(12)15-16-13(19)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,19) |
Clé InChI |
MQDAALFMMPMHAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=CC=C1N=O)NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


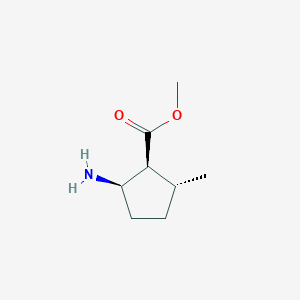

![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)

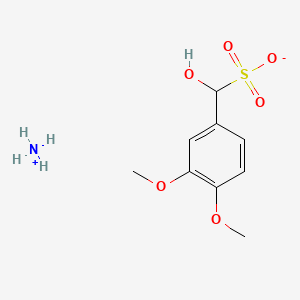
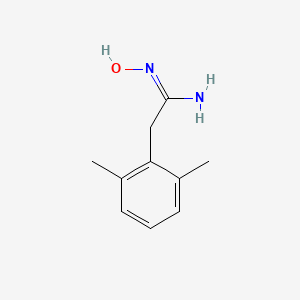
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
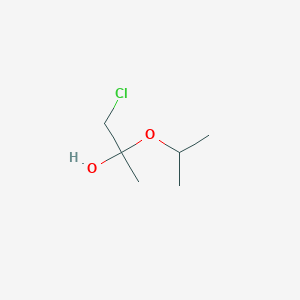
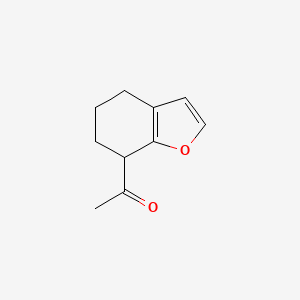
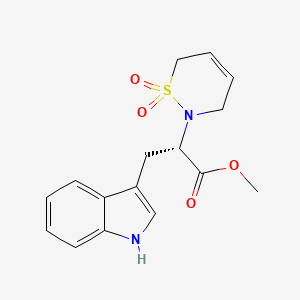
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
